An In-depth Technical Guide to the 2-Succinylbenzoate Biosynthesis Pathway in Escherichia coli
An In-depth Technical Guide to the 2-Succinylbenzoate Biosynthesis Pathway in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menaquinone (Vitamin K2) is an essential component of the electron transport chain in Escherichia coli, particularly under anaerobic conditions. The biosynthesis of its naphthoquinone ring initiates with the conversion of chorismate to 2-succinylbenzoate (OSB), a pathway of significant interest for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core enzymatic steps in the OSB biosynthesis pathway in E. coli, detailing the enzymes MenC, MenD, MenE, and MenB. It presents available quantitative data on enzyme kinetics and metabolite concentrations in structured tables for comparative analysis. Furthermore, this guide offers detailed experimental protocols for the expression, purification, and activity assays of the key enzymes, alongside Graphviz visualizations of the biochemical pathway and experimental workflows to facilitate a deeper understanding of this critical metabolic route.
Introduction
Escherichia coli, a facultative anaerobe, utilizes menaquinone (MK-8) as a key electron carrier during anaerobic respiration. The biosynthesis of menaquinone is a multi-step process, with the formation of the bicyclic naphthoquinone ring being a critical stage. This process begins with the conversion of the shikimate pathway product, chorismate, into o-succinylbenzoate (OSB). The enzymes responsible for this transformation are encoded by the men gene cluster. Due to its essentiality for anaerobic growth and its absence in humans, the menaquinone biosynthesis pathway presents an attractive target for the development of new antibiotics. This guide focuses on the core enzymatic steps leading to the formation of 1,4-dihydroxy-2-naphthoate (DHNA) from chorismate, a key intermediate derived from OSB.
The Core 2-Succinylbenzoate Biosynthesis Pathway
The biosynthesis of 2-succinylbenzoate and its subsequent conversion to DHNA is catalyzed by a series of four enzymes: MenD, MenC, MenE, and MenB. These enzymes work in concert to transform chorismate and α-ketoglutarate into the naphthoquinoid precursor. Overexpression of the genes encoding these enzymes has been shown to increase the production of menaquinone-8 in E. coli[1].
MenD: 2-Succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) Synthase
The pathway initiates with the reaction catalyzed by MenD, which was previously thought to directly produce SHCHC. However, more recent studies have re-evaluated its activity, suggesting that the genuine product is 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid (SEPHCHC)[2][3][4]. SEPHCHC is an unstable intermediate that spontaneously converts to SHCHC. MenD is a thiamine diphosphate (ThDP)-dependent enzyme and is considered to catalyze the first committed step in menaquinone biosynthesis.
MenC: o-Succinylbenzoate (OSB) Synthase
MenC catalyzes the dehydration of SHCHC to form o-succinylbenzoate (OSB). This reaction is a key step in the aromatization of the cyclohexane ring.
MenE: o-Succinylbenzoate-CoA Ligase
MenE activates OSB by ligating it to Coenzyme A (CoA) in an ATP-dependent reaction, forming o-succinylbenzoyl-CoA (OSB-CoA). This activation is essential for the subsequent cyclization reaction. The systematic name for this enzyme is 2-succinylbenzoate:CoA ligase (AMP-forming)[5].
MenB: 1,4-Dihydroxy-2-naphthoate (DHNA) Synthase
The final enzyme in this core pathway is MenB, which catalyzes the intramolecular Claisen condensation of OSB-CoA to form the bicyclic product, 1,4-dihydroxy-2-naphthoyl-CoA. This is then thought to be hydrolyzed to DHNA by an as-yet-unidentified thioesterase. MenB is a member of the crotonase fold superfamily and does not require any cofactors for its catalytic activity[5].
Quantitative Data
A thorough understanding of the 2-succinylbenzoate biosynthesis pathway requires quantitative data on enzyme kinetics and metabolite concentrations. While comprehensive data for all enzymes and intermediates in E. coli is not fully available in the literature, this section summarizes the known values.
Enzyme Kinetic Parameters
The following table summarizes the available kinetic data for the Men enzymes in E. coli. It is important to note that there are significant gaps in the literature for the Michaelis-Menten constants (Km and kcat) for the E. coli enzymes.
| Enzyme | Gene | Substrate(s) | Product(s) | Specific Activity | Km | kcat | Optimal pH | Optimal Temperature (°C) |
| MenE | menE | o-Succinylbenzoate, ATP, CoA | o-Succinylbenzoyl-CoA, AMP, PPi | 3.2 µmol/min/mg[5] | - | - | 7.5[5] | 30[5] |
| MenB | menB | o-Succinylbenzoyl-CoA | 1,4-Dihydroxy-2-naphthoyl-CoA | - | - | - | - | - |
| MenC | menC | SHCHC | o-Succinylbenzoate | - | - | - | - | - |
| MenD | menD | Isochorismate, α-ketoglutarate | SEPHCHC | - | - | - | - | - |
Note: Data for Km and kcat for the E. coli enzymes are largely unavailable in the reviewed literature. The specific activity for MenE is provided. MenB does not require cofactors.
Metabolite Concentrations
The intracellular concentrations of metabolites can provide insights into the regulation and flux of a metabolic pathway. The following table presents reported intracellular concentrations of relevant precursors in E. coli. These values can vary significantly depending on the strain, growth conditions, and genetic modifications.
| Metabolite | Abbreviation | Intracellular Concentration (nmol/L) |
| Chorismate | - | Data not available |
| o-Succinylbenzoate | OSB | Data not available |
Note: Specific intracellular concentrations for the intermediates of the OSB pathway are not well-documented in the literature under conditions of high menaquinone synthesis.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and enzymatic assays of the Men proteins. These protocols are based on common practices for recombinant protein production in E. coli and can be adapted for specific research needs.
Recombinant Protein Expression and Purification
A general protocol for the expression and purification of His-tagged Men proteins (MenC, MenD, MenE, and MenB) from E. coli is outlined below. This protocol utilizes Nickel-NTA affinity chromatography.
4.1.1. Expression
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Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the gene of interest (e.g., menC, menD, menE, or menB) with an N- or C-terminal His6-tag.
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Culture Growth: Inoculate a single colony into 5-10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
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Inoculation of Larger Culture: The next day, inoculate 1 L of LB broth containing the antibiotic with the overnight culture to an initial OD600 of 0.05-0.1.
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Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
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Incubation: Continue to incubate the culture for 3-16 hours. The optimal induction time and temperature (e.g., 16-30°C) should be determined empirically for each protein to maximize the yield of soluble protein.
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Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.
4.1.2. Purification (Native Conditions)
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Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes. Sonicate the cell suspension on ice to complete lysis.
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Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.
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Column Equilibration: Equilibrate a Ni-NTA affinity column with Lysis Buffer.
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Binding: Load the clarified lysate onto the equilibrated Ni-NTA column.
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Washing: Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
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Elution: Elute the His-tagged protein with 5-10 column volumes of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and analyze by SDS-PAGE.
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Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column).
Enzyme Activity Assays
4.2.1. MenC (o-Succinylbenzoate Synthase) Assay
The activity of MenC can be monitored by measuring the formation of OSB from SHCHC. As SHCHC is not commercially available, it is typically generated in situ from isochorismate and α-ketoglutarate using purified MenD. The formation of OSB can be monitored by high-performance liquid chromatography (HPLC).
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Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ThDP, 0.5 mM isochorismate, 1 mM α-ketoglutarate, and a purified preparation of MenD.
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Initiate SHCHC synthesis: Incubate the mixture at 37°C for 30-60 minutes to allow for the synthesis of SHCHC.
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Initiate MenC reaction: Add purified MenC to the reaction mixture.
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Time Points: At various time points, withdraw aliquots of the reaction and stop the reaction by adding an equal volume of ice-cold methanol or an appropriate acid.
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Analysis: Centrifuge the samples to remove precipitated protein and analyze the supernatant by reverse-phase HPLC to quantify the amount of OSB produced. A C18 column can be used with a mobile phase of acetonitrile and water with 0.1% trifluoroacetic acid. The elution of OSB can be monitored by absorbance at approximately 254 nm.
4.2.2. MenE (o-Succinylbenzoate-CoA Ligase) Assay
The activity of MenE can be measured using a coupled spectrophotometric assay. The production of AMP can be coupled to the oxidation of NADH through the activities of myokinase, pyruvate kinase, and lactate dehydrogenase.
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Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 100 mM KCl, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units/mL myokinase, 5 units/mL pyruvate kinase, and 10 units/mL lactate dehydrogenase.
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Background Reading: Add purified MenE and 0.5 mM CoA to the cuvette and monitor the absorbance at 340 nm until a stable baseline is achieved.
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Initiate Reaction: Initiate the reaction by adding 0.5 mM o-succinylbenzoate.
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Measurement: Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of the reaction can be calculated using the molar extinction coefficient of NADH (6220 M-1cm-1).
4.2.3. MenB (1,4-Dihydroxy-2-naphthoate Synthase) Coupled Assay
The activity of MenB is typically measured in a coupled assay with MenE, where MenE generates the substrate for MenB, OSB-CoA. The formation of the product, DHNA (after hydrolysis of DHNA-CoA), can be monitored by HPLC.
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Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM ATP, 0.5 mM CoA, 0.5 mM o-succinylbenzoate, and purified MenE.
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Initiate OSB-CoA synthesis: Incubate the mixture at 37°C for 15-30 minutes to generate OSB-CoA.
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Initiate MenB reaction: Add purified MenB to the reaction mixture.
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Time Points: At various time points, withdraw aliquots and stop the reaction.
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Hydrolysis and Analysis: The product, 1,4-dihydroxy-2-naphthoyl-CoA, can be hydrolyzed to DHNA by adjusting the pH to basic conditions or by the addition of a non-specific thioesterase. The formation of DHNA is then quantified by reverse-phase HPLC, monitoring at a wavelength of approximately 248 nm.
Visualizations
Diagrams of the signaling pathway and experimental workflows are provided below to aid in the visualization of the described processes.
2-Succinylbenzoate Biosynthesis Pathway
References
- 1. Metabolic engineering of menaquinone-8 pathway of Escherichia coli as a microbial platform for vitamin K production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 4. Menaquinone biosynthesis in Escherichia coli: identification of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate as a novel intermediate and re-evaluation of MenD activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]
